![molecular formula C7H4ClN3O B2572266 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 2034402-69-0](/img/structure/B2572266.png)
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 3-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is often catalyzed by a Friedel–Crafts-type alkylation/cyclization process, yielding the desired pyrazolopyridine analogues with high enantioselectivity . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. One such method involves the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by isolation of the intermediate heteroaryl aldehyde .
化学反応の分析
Types of Reactions
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
科学的研究の応用
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde primarily involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits the kinase activity by binding to the active site, thereby preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and aldehyde substituents, making it less reactive in certain chemical reactions.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, affecting its chemical properties and reactivity.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a chloro group, altering its biological activity.
Uniqueness
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro and aldehyde groups allows for a variety of chemical modifications and enhances its potential as a therapeutic agent .
特性
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(3-12)1-2-9-7(5)11-10-6/h1-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPKHRVJKFDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
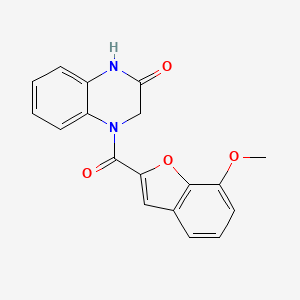
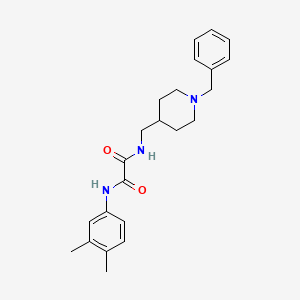

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)
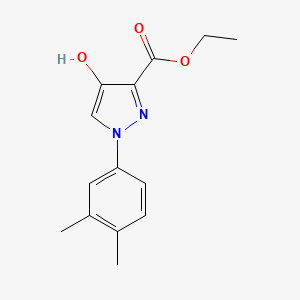
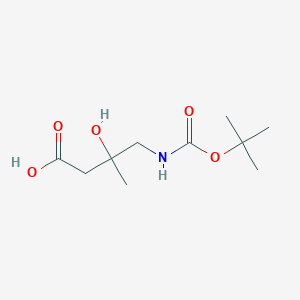


![6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2572193.png)
![6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline](/img/structure/B2572194.png)
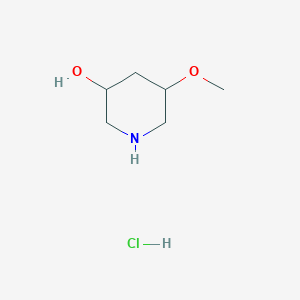
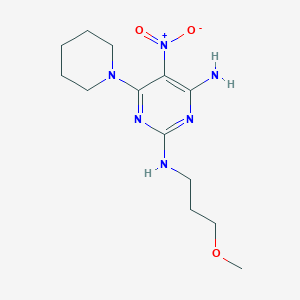
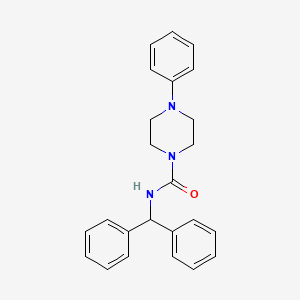
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
